molecular formula C18H19F3N2OS B2463178 1-((1-(Thiophen-2-yl)cyclopentyl)methyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1207001-36-2

1-((1-(Thiophen-2-yl)cyclopentyl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No. B2463178
M. Wt: 368.42
InChI Key: YCOAESSYZJUNBD-UHFFFAOYSA-N
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Description

The compound “1-((1-(Thiophen-2-yl)cyclopentyl)methyl)-3-(2-(trifluoromethyl)phenyl)urea” is a complex organic molecule. It contains several functional groups and structural elements, including a thiophen-2-yl group , a trifluoromethyl group , and a urea group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the trifluoromethyl group could potentially be introduced using a compound like 2,2,2-Trifluoroacetophenone .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and structural elements. The thiophen-2-yl group and the trifluoromethyl group would likely contribute significantly to the overall structure.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions and reagents used. The presence of the thiophen-2-yl and trifluoromethyl groups could potentially influence the reactivity of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure and the presence of several different functional groups. For example, the trifluoromethyl group is known to have a significant impact on properties like boiling point and density .

Scientific Research Applications

Synthesis and Biochemical Evaluation

Research has shown the synthesis and assessment of urea derivatives for their biochemical activities, such as inhibitors for specific enzymes. For instance, flexible ureas have been synthesized and evaluated for antiacetylcholinesterase activity, optimizing the spacer length between pharmacophoric units for enhanced inhibitory activities. This optimization includes exploring different substituents and chain lengths to achieve high inhibitory effects against targeted enzymes (Vidaluc et al., 1995).

Chemical Structure and Activity Relationships

The chemical structure plays a crucial role in the activity of urea derivatives. Studies on the stereochemistry and substituent effects on urea compounds have elucidated how these factors influence their biological activity, including their interactions with receptors and enzymes. The synthesis and structural analysis contribute to understanding the mechanism of action and developing compounds with desired biological properties (Fülöp et al., 1985).

Urea Derivatives as Cytokinin-like Agents

Urea derivatives have been identified as synthetic compounds with cytokinin-like activity, influencing cell division and differentiation in plants. These compounds, such as N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ), show significant activity in in vitro plant morphogenesis, providing insights into urea derivatives' role in agricultural and botanical research (Ricci & Bertoletti, 2009).

Molecular Devices and Sensing Applications

Research into the self-assembly of molecular devices using urea derivatives has been conducted, highlighting the potential of these compounds in developing novel materials and sensors. The interaction of urea compounds with various anions and their ability to form hydrogels and complexes can be tuned for specific applications, ranging from rheology modification to sensing technologies (Lloyd & Steed, 2011).

Bioimaging and Diagnostic Tools

The development of fluorescent probes based on urea derivatives for the detection of metal ions showcases the applicability of these compounds in bioimaging and diagnostics. Such probes offer high selectivity and sensitivity, enabling the detection of specific ions in biological samples, contributing to advancements in medical and biochemical research (Wang et al., 2017).

properties

IUPAC Name

1-[(1-thiophen-2-ylcyclopentyl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2OS/c19-18(20,21)13-6-1-2-7-14(13)23-16(24)22-12-17(9-3-4-10-17)15-8-5-11-25-15/h1-2,5-8,11H,3-4,9-10,12H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOAESSYZJUNBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(Thiophen-2-yl)cyclopentyl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

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